Product packaging for Bis-sulfone-PEG3-azide(Cat. No.:CAS No. 1802908-01-5)

Bis-sulfone-PEG3-azide

Cat. No.: B3180486
CAS No.: 1802908-01-5
M. Wt: 700.8 g/mol
InChI Key: IPFVUCCDSQHREM-UHFFFAOYSA-N
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Description

Contextualization of Multi-functional Linkers in Contemporary Chemical Research

Multi-functional linkers are molecules that possess two or more reactive groups, allowing for the sequential or orthogonal attachment of multiple chemical or biological moieties. cornell.educam.ac.uk This capability is crucial in fields like drug delivery, diagnostics, and materials science, where the construction of complex molecular architectures is often required. acs.orgacs.org These linkers can be designed with specific properties, such as cleavability under certain physiological conditions, which is vital for applications like the targeted release of therapeutic agents. cornell.edu The development of heteromultifunctional linkers, which have distinct reactive groups, has been particularly important for creating well-defined bioconjugates and molecular probes. cornell.edunih.gov

Significance of Azide (B81097) and Sulfone Functionalities in Orthogonal Chemical Transformations

The azide (-N3) and bis-sulfone groups are the key reactive functionalities of Bis-sulfone-PEG3-azide, enabling a range of specific chemical reactions. axispharm.com

The azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are highly efficient, selective, and occur under mild conditions. chemicalbook.comresearchgate.netacs.org Specifically, the azide group readily participates in:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring by reacting with an alkyne-containing molecule in the presence of a copper(I) catalyst. chemicalbook.commedchemexpress.commdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). chemicalbook.commedchemexpress.comaffinanotech.com The high reactivity is driven by the release of ring strain in the alkyne.

The bis-sulfone group is a thiol-reactive moiety. axispharm.com It can react with two free thiol groups, such as those from the reduction of a disulfide bond in a protein, to form a stable three-carbon bridge. axispharm.comrsc.orgbath.ac.uk This reaction proceeds via a bis-alkylation mechanism, where the sulfone groups act as excellent leaving groups. rsc.orgbath.ac.uk The ability to bridge disulfide bonds is particularly valuable in the construction of antibody-drug conjugates (ADCs), as it allows for site-specific conjugation to antibodies, maintaining their structural integrity. bath.ac.ukbath.ac.uk Vinyl sulfones, related to the reactive intermediate of bis-sulfones, are effective Michael acceptors and have been used for cysteine-selective protein modification. rsc.org

Overview of Research Trajectories for this compound

Current and future research involving this compound and similar multi-functional linkers is focused on several key areas. A major application is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. chemicalbook.commedchemexpress.comaffinanotech.com The linker's ability to site-specifically conjugate cytotoxic drugs to antibodies via disulfide bridging and then attach other molecules through its azide group is highly advantageous. axispharm.com

Furthermore, the azide functionality allows for the use of this linker in proteomic research for labeling and crosslinking studies to investigate protein interactions. axispharm.com It is also employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The ongoing development of new bioorthogonal reactions and cleavable linker technologies will likely expand the utility of versatile molecules like this compound in creating increasingly sophisticated and effective bioconjugates for therapeutic and diagnostic purposes. cornell.eduacs.org

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1802908-01-5 axispharm.comchemicalbook.com
Molecular Formula C33H40N4O9S2 chembk.com
Molecular Weight 700.82 g/mol axispharm.comchembk.com
Appearance Colorless to light yellow liquid axispharm.com
Purity Typically ≥95% axispharm.com
Solubility Water soluble creativepegworks.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N4O9S2 B3180486 Bis-sulfone-PEG3-azide CAS No. 1802908-01-5

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O9S2/c1-25-3-11-30(12-4-25)47(40,41)23-29(24-48(42,43)31-13-5-26(2)6-14-31)32(38)27-7-9-28(10-8-27)33(39)35-15-17-44-19-21-46-22-20-45-18-16-36-37-34/h3-14,29H,15-24H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFVUCCDSQHREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101530
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802908-01-5
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802908-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Bis Sulfone Peg3 Azide

Retrosynthetic Analysis and Precursor Selection for Bis-sulfone-PEG3-azide

A retrosynthetic analysis of this compound reveals a logical disconnection at the central amide bond. This bond links the PEGylated portion of the molecule to the bis-sulfone aromatic portion. This disconnection strategy identifies two key precursors required for the total synthesis:

Azido-PEG3-amine : A linear molecule containing a triethylene glycol (PEG3) spacer, terminated at one end by a primary amine and at the other by an azide (B81097) group. broadpharm.com The amine serves as the nucleophile for the amide bond formation.

4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid : An aromatic carboxylic acid containing the bis-sulfone functionality. broadpharm.com The carboxylic acid group is the electrophilic partner for the amide coupling reaction.

This convergent approach is advantageous as it allows for the separate, optimized synthesis of these two intermediates before the final coupling reaction.

The synthesis of the key intermediate, Azido-PEG3-amine (also known as 1-amino-11-azido-3,6,9-trioxaundecane), begins with a commercially available, symmetric diol, such as tetraethylene glycol. The synthetic challenge lies in the differential functionalization of the two terminal hydroxyl groups. A common and effective strategy involves a sequential protection and functionalization protocol. nih.govresearchgate.net

A typical multi-step synthesis proceeds as follows:

Monofunctionalization : One of the two hydroxyl groups of the starting diol is converted into a good leaving group, often a tosylate (-OTs) or mesylate (-OMs), by reacting the diol with a limited amount of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. mdpi.comnih.gov

First Nucleophilic Substitution (Azidation) : The resulting mono-tosylated or mono-mesylated PEG is then reacted with an azide source, typically sodium azide (NaN₃), to introduce the terminal azide group. nih.gov This reaction yields an intermediate of the type N₃-PEG-OH.

Activation of Second Terminus : The remaining hydroxyl group is then activated by converting it into a leaving group, again typically a tosylate or mesylate, to give N₃-PEG-OTs or N₃-PEG-OMs.

Second Nucleophilic Substitution (Amination) : The terminal leaving group is displaced to introduce the amine. This can be achieved through various methods, such as the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, or by reaction with ammonia. researchgate.net A more direct route involves the reduction of a diazide precursor, although this requires an orthogonal strategy to differentiate the two ends.

This sequential approach allows for the controlled synthesis of the heterobifunctional Azido-PEG3-amine with high purity. nih.govnih.gov

A potential synthetic pathway could involve a double Michael addition reaction. The key components would be an α,β-unsaturated system derived from a benzoic acid derivative and a nucleophile containing the sulfone group. For instance, a reaction could be envisioned between an activated acrylic acid derivative of 4-carboxybenzaldehyde and two equivalents of p-toluenesulfinic acid. The two tosyl groups can be displaced by nucleophiles like thiols, enabling this moiety to act as a covalent linker, for example, to bridge reduced disulfide bonds in proteins. broadpharm.com

The introduction of the azide functional group is a crucial step in the synthesis of the PEGylated intermediate. The azide is a versatile functional group, widely used in bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". adcreview.com

The most common and efficient method for introducing an azide onto a PEG linker is through the nucleophilic substitution of a sulfonate ester (mesylate or tosylate) with sodium azide (NaN₃). nih.gov This reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism.

Parameter Condition Purpose Reference
Substrate HO-PEG-OMs or HO-PEG-OTsPEG chain with an activated hydroxyl group nih.gov
Reagent Sodium Azide (NaN₃)Source of the azide nucleophile mdpi.com
Solvent Dimethylformamide (DMF) or EthanolPolar solvent to dissolve reactants researchgate.netnih.gov
Temperature 80-90 °CTo provide activation energy for the reaction researchgate.net
Reaction Time 12 hours to overnightTo allow the reaction to proceed to completion nih.gov

This interactive table summarizes typical conditions for the azide functionalization of a PEG linker.

Optimized Reaction Conditions and Synthetic Pathways

While one-pot syntheses are elegant for their efficiency, the complexity of this compound necessitates a multi-step approach. beilstein-journals.org The independent synthesis of the Azido-PEG3-amine and the bis-sulfone benzoic acid derivative allows for rigorous purification and characterization (e.g., by NMR and mass spectrometry) of each fragment before the final coupling. This minimizes the formation of side products and simplifies the purification of the final compound.

The final coupling of the two precursors is itself a one-pot reaction. The carboxylic acid of the bis-sulfone fragment is activated in situ and then reacted with the primary amine of the Azido-PEG3-amine fragment to form the stable amide linkage. axispharm.com

The critical step for catalyst selection in this synthesis is the final amide bond formation. Direct amidation between a carboxylic acid and an amine is slow and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info

Common coupling agents for this type of reaction include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biochempeg.comcreativepegworks.com These reagents are often used in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form an activated ester intermediate. This intermediate is more stable than the initial O-acylisourea formed with the carbodiimide (B86325) alone and reacts efficiently with the amine to form the amide bond, increasing reaction yields and reducing side reactions. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like HATU are also highly effective. axispharm.comcatalyticamidation.info The reaction is typically performed in an aprotic polar solvent such as DMF or DMSO in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize any acids present or formed during the reaction. broadpharm.com

Coupling Reagent Additive Typical Base Common Solvent Key Features
EDCNHS or HOBtDIPEA or TEADMF, DMSO, CH₂Cl₂Water-soluble byproducts, widely used.
DCCNHS or HOBtDIPEA or TEADMF, CH₂Cl₂Insoluble urea (B33335) byproduct, easily filtered.
HATUNone requiredDIPEA, LutidineDMFHigh efficiency, fast reaction times, low racemization.
PyBOPNone requiredDIPEADMF, CH₂Cl₂Effective for sterically hindered couplings.

This interactive table summarizes common catalyst and reagent systems for the amide coupling step.

Purification Techniques and Yield Optimization

The successful synthesis of this compound is contingent upon robust purification methodologies and strategies for yield optimization. These processes are critical for ensuring the high purity and batch-to-batch consistency required for its applications in bioconjugation and the development of antibody-drug conjugates (ADCs).

Chromatographic Separations

Chromatography is the cornerstone of purifying PEGylated compounds, offering high-resolution separation of the target molecule from unreacted starting materials, reagents, and side products. For this compound, a multi-modal chromatographic approach is often necessary to achieve the desired level of purity.

Common Chromatographic Techniques:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is particularly effective in removing low-molecular-weight impurities from the larger this compound product.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method can be employed to separate the desired product from reactants or byproducts that have different charge characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The polarity of the PEG chain combined with the functional end groups allows for effective separation from non-polar and other polar impurities. Gradient elution is typically used to achieve optimal separation.

Hydrophobic Interaction Chromatography (HIC): HIC is a valuable technique for purifying PEGylated molecules, separating them based on hydrophobic interactions in a high-salt mobile phase.

The selection and sequence of these chromatographic steps are crucial for an efficient purification workflow. A typical strategy might involve an initial SEC step to remove bulk impurities, followed by a high-resolution RP-HPLC step for final polishing.

Interactive Data Table: Comparison of Chromatographic Methods for this compound Purification

Technique Principle of Separation Primary Application in Purification Typical Stationary Phase Typical Mobile Phase
Size-Exclusion Chromatography (SEC)Hydrodynamic VolumeRemoval of small molecule reactants and byproductsPorous polymer or silica-based gelsAqueous buffers
Ion-Exchange Chromatography (IEX)Net ChargeSeparation from charged impurities or unreacted starting materialsResins with charged functional groups (e.g., quaternary ammonium, sulfopropyl)Aqueous buffers with a salt gradient
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution separation from closely related impurities; Purity assessmentC18 or C8 alkyl-bonded silicaAcetonitrile/water or Methanol/water with modifiers (e.g., TFA)
Hydrophobic Interaction Chromatography (HIC)HydrophobicityPurification of PEGylated compounds under non-denaturing conditionsPhenyl or butyl-functionalized resinsAqueous buffers with a decreasing salt gradient

Crystallization and Precipitation Methods

Crystallization and precipitation can serve as effective, scalable, and cost-efficient methods for the purification of this compound, either as standalone techniques or in conjunction with chromatography.

Crystallization: The semi-crystalline nature of the polyethylene (B3416737) glycol (PEG) backbone can be leveraged for purification. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to induce crystallization of the pure compound, leaving impurities in the mother liquor. The presence of the bis-sulfone and azide terminal groups can influence the crystallization kinetics and the final crystal morphology.

Precipitation: This technique involves the addition of a non-solvent to a solution of the crude product, causing the this compound to precipitate out of the solution. The choice of solvent and non-solvent systems is critical to ensure selective precipitation of the desired product.

Scale-Up Considerations for Industrial and Translational Research Applications

The transition of this compound synthesis from the laboratory bench to industrial-scale production for translational research and commercial applications presents several challenges that must be addressed to ensure a robust, reproducible, and economically viable process.

Key Scale-Up Considerations:

Process Safety: The handling of potentially hazardous reagents, such as azides, requires stringent safety protocols and specialized equipment at an industrial scale.

Reaction Kinetics and Heat Transfer: As the reaction volume increases, heat transfer becomes a critical parameter to control to maintain optimal reaction temperatures and prevent side reactions.

Mixing Efficiency: Ensuring homogenous mixing in large-scale reactors is crucial for consistent reaction kinetics and product quality.

Downstream Processing: The purification methods must be scalable. For instance, transitioning from preparative HPLC to industrial-scale chromatography requires significant process development and optimization.

Regulatory Compliance: For applications in therapeutic products, the manufacturing process must adhere to Good Manufacturing Practice (GMP) guidelines, which necessitates comprehensive process validation, quality control, and documentation.

Data Table: Key Parameters for Scale-Up of this compound Synthesis

Parameter Laboratory Scale Industrial Scale Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorMaterial compatibility, heat transfer, mixing efficiency
Temperature Control Heating mantle, ice bathJacketed reactor with heating/cooling fluidPrecise and uniform temperature control
Reagent Addition Manual additionControlled addition via pumpsAccurate dosing rates, prevention of localized high concentrations
Purification Preparative HPLC, Flash chromatographyIndustrial chromatography columns, Crystallization vesselsThroughput, solvent consumption, automation
Quality Control HPLC, NMR, MSIn-process controls, PAT (Process Analytical Technology)Real-time monitoring and control of critical quality attributes

Post-Synthetic Modifications and Derivatization of this compound Analogues

The chemical architecture of this compound, featuring two distinct reactive moieties, offers a versatile platform for a wide range of post-synthetic modifications and the creation of novel analogues with tailored functionalities.

The azide group is a key functional handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the covalent linkage of the this compound to molecules containing a terminal alkyne, forming a stable triazole ring.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes, enabling conjugation in biological systems where copper catalysts may be cytotoxic.

The bis-sulfone group is a highly reactive Michael acceptor, particularly towards thiol nucleophiles. This property is exploited for site-specific bioconjugation.

Thiol-Michael Addition: The bis-sulfone moiety can react with two cysteine residues, for example, from a reduced interchain disulfide bond in an antibody, to form a stable thioether linkage. This re-bridges the disulfide bond and provides a site-specific point of attachment for the linker.

By strategically combining these reactions, a diverse array of this compound analogues can be synthesized. For instance, the azide can be pre-functionalized with a payload or imaging agent via click chemistry, and the resulting conjugate can then be attached to a protein via the bis-sulfone group. This modular approach allows for the rapid generation of a library of bioconjugates for various applications in research and drug development.

Applications of Bis Sulfone Peg3 Azide in Bioorthogonal Chemistry and Bioconjugation

Site-Specific Labeling of Biomolecules with Bis-sulfone-PEG3-azide

The orthogonal reactivity of this compound's terminal functional groups is central to its utility in the specific labeling of a wide range of biological macromolecules.

Protein and Peptide Conjugation via Azide (B81097) Functionality

The azide group of this compound serves as a versatile handle for the covalent attachment of proteins and peptides through bioorthogonal "click chemistry" reactions. This approach is widely employed in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely linked to a monoclonal antibody. medchemexpress.comapexbt.comglpbio.com The most common methods involve the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comapexbt.com In these reactions, the azide on the linker reacts with an alkyne-modified protein or peptide to form a stable triazole linkage.

The bis-sulfone group of the linker is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge on a protein or antibody, enabling site-specific conjugation. axispharm.com This "disulfide rebridging" strategy offers superior homogeneity and stability to the resulting conjugates. axispharm.com For instance, in the development of ADCs, this method allows for a controlled drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy. axispharm.com

BiomoleculeConjugation StrategyKey FeaturesReference
AntibodyDisulfide rebridging with bis-sulfone, followed by SPAAC with a DBCO-containing drug.Site-specific conjugation, homogenous DAR, enhanced stability. axispharm.com
PeptideCuAAC with an alkyne-modified peptide.Formation of a stable triazole linkage, suitable for creating peptide-drug conjugates. nih.gov

Nucleic Acid Functionalization

The functionalization of nucleic acids, such as DNA and RNA, with molecules like fluorophores, affinity tags, or therapeutic agents is essential for various applications in diagnostics and molecular biology. PEG linkers containing an azide group are instrumental in this process. researchgate.netnih.gov Oligonucleotides can be synthesized with or modified to contain a terminal alkyne group, which can then be efficiently conjugated to the azide of this compound via click chemistry.

This strategy allows for the attachment of a protein or other biomolecule, previously linked to the bis-sulfone end of the linker, to the nucleic acid. The hydrophilic PEG spacer improves the solubility and bioavailability of the resulting nucleic acid conjugate. researchgate.net

Nucleic Acid TypeFunctionalization ApproachPotential ApplicationReference
DNA OligonucleotideCuAAC with a 5'-alkyne modified oligonucleotide.Development of DNA-protein conjugates for diagnostic assays. nih.gov
siRNASPAAC with a DBCO-modified siRNA.Targeted delivery of siRNA therapeutics. nih.gov

Carbohydrate and Glycan Derivatization

Carbohydrates and glycans play crucial roles in cellular recognition and signaling. The ability to label and conjugate these biomolecules is vital for studying their functions and for developing targeted therapies. Azide-containing linkers are widely used for the derivatization of carbohydrates. nih.gov Sugars can be metabolically engineered to incorporate an azide group, or they can be chemically modified to contain an alkyne handle. nih.gov

This compound can be utilized to first attach to a protein via its bis-sulfone group and subsequently conjugate to an alkyne-modified carbohydrate through its azide functionality. This allows for the creation of well-defined neoglycoproteins with specific carbohydrate structures for studying protein-glycan interactions.

Carbohydrate TypeDerivatization MethodResearch ApplicationReference
MonosaccharideCuAAC with a propargyl-functionalized mannose.Studying lectin binding and carbohydrate-mediated cell adhesion. chemicalbook.com
GlycanMetabolic labeling with an azido (B1232118) sugar followed by SPAAC.Visualization and proteomic analysis of glycoconjugates. nih.gov

Surface Modification and Immobilization of Biomolecules

The ability to immobilize biomolecules onto solid supports in a controlled and oriented manner is fundamental for the development of various biotechnological tools, including biosensors and bioactive materials.

Functionalization of Biosensor Surfaces

This compound is a valuable reagent for the functionalization of biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). rsc.orgnih.gov The surface of the biosensor chip can be modified to present alkyne groups. Subsequently, a biomolecule of interest, such as an antibody or enzyme that has been pre-conjugated to the bis-sulfone end of the linker, can be immobilized onto the surface via the azide-alkyne click reaction.

This strategy ensures a covalent and oriented attachment of the biomolecule, which is crucial for maintaining its biological activity and for achieving high sensitivity and specificity in detection assays. researchgate.net The PEG spacer helps to extend the biomolecule away from the surface, reducing steric hindrance and improving accessibility for its binding partner. researchgate.net

Biosensor PlatformSurface ChemistryImmobilized BiomoleculePurpose
Surface Plasmon Resonance (SPR)Gold surface functionalized with alkyne-terminated thiols.AntibodyReal-time monitoring of antigen-antibody interactions.
Quartz Crystal Microbalance (QCM)Silica surface modified with an alkyne-silane.EnzymeStudying enzyme kinetics and inhibitor screening.

Creation of Bioactive Materials

The development of bioactive materials that can elicit specific cellular responses is a key area of research in tissue engineering and regenerative medicine. This compound can be used to covalently link bioactive molecules, such as growth factors or cell adhesion peptides, to material scaffolds. nih.gov

For example, a polymer scaffold with alkyne functionalities can be readily modified with a peptide-linker conjugate, where the peptide is attached to the bis-sulfone group of this compound. The resulting material will present the bioactive peptide on its surface in a controlled manner, which can then be used to promote cell attachment, proliferation, or differentiation. The hydrophilic PEG component can also contribute to the biocompatibility of the material by resisting non-specific protein adsorption. mdpi.com

Material TypeBioactive MoleculeIntended Biological ResponseReference
HydrogelRGD peptidePromotion of cell adhesion. mdpi.com
Polymeric ScaffoldGrowth Factor (e.g., VEGF)Stimulation of angiogenesis. nih.gov

Development of Bioconjugate Constructs for Advanced Research

This compound is a trifunctional molecule featuring a bis-sulfone group, a triethylene glycol (PEG3) spacer, and a terminal azide group. This distinct architecture allows for a sequential and orthogonal conjugation strategy. The bis-sulfone moiety serves as a highly efficient bis-alkylating agent that can react with two thiol groups, such as those derived from the reduction of a disulfide bond in a protein or peptide. This "disulfide re-bridging" creates a stable three-carbon bridge, helping to maintain the biomolecule's tertiary structure. axispharm.comacs.org The PEG3 spacer enhances water solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance. axispharm.com The azide group is a key component for bioorthogonal "click chemistry," allowing for the specific and efficient attachment of a second molecule of interest that bears a compatible functional group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). apexbt.commedchemexpress.com

The creation of protein-polymer conjugates is a widely used strategy to improve the pharmacokinetic properties, stability, and therapeutic efficacy of protein-based drugs. nih.gov this compound can be instrumental in the site-specific synthesis of such conjugates. A key application involves using the bis-sulfone group to attach the linker to a protein, followed by the azide-alkyne cycloaddition to grow a polymer chain.

A notable strategy involves the use of a bis-sulfone functionalized initiator for atom transfer radical polymerization (ATRP). rsc.org In this approach, a molecule similar in reactivity to the bis-sulfone end of this compound is used to initiate the polymerization of monomers, such as those forming biocompatible polymers. This method allows for the synthesis of well-defined polymer chains conjugated to specific sites on a protein, such as the hinge region of an antibody. For instance, a bis-sulfone alkyl bromide initiator has been used for the AGET (activators generated by electron transfer) ATRP of monomers like ethylene (B1197577) glycol methacrylate (B99206) and trehalose (B1683222) methacrylate. rsc.org The resulting polymer can then be conjugated to a protein, like the antibody Herceptin or its Fab fragment, via the bis-sulfone group reacting with reduced disulfide bonds. rsc.org This creates a stable thioether linkage and has been shown to significantly increase the thermal stability of the conjugated protein. rsc.org

The general process for creating a protein-polymer conjugate using a this compound linker would involve two main steps:

Protein Modification : The protein of interest, containing accessible disulfide bonds, is treated with a reducing agent to generate free thiol groups. The this compound linker is then added, and the bis-sulfone group reacts with the pair of thiols to re-bridge the disulfide bond, covalently attaching the linker to the protein.

Polymer Conjugation : The azide-functionalized protein is then reacted with a polymer chain that has been end-functionalized with an alkyne group. This reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), results in the formation of a stable triazole linkage, yielding the final protein-polymer conjugate.

StepReactant 1Reactant 2Key Functional Groups InvolvedResulting Linkage
1Protein with reduced disulfideThis compoundThiol (-SH), Bis-sulfoneThioether
2Azide-functionalized proteinAlkyne-functionalized polymerAzide (-N3), Alkyne (C≡CH)Triazole

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug to specific cells. The linker connecting the peptide and the drug is a critical component that influences the stability, solubility, and release of the payload. This compound is an exemplary linker for PDC construction due to its dual reactivity.

The azide group provides a bioorthogonal handle for the attachment of the drug molecule. The drug is typically modified with a terminal alkyne or a strained cyclooctyne. The subsequent click chemistry reaction forms a stable and biologically inert triazole ring, securely tethering the drug to the peptide. This method offers a high degree of control over the conjugation site and stoichiometry, leading to more homogeneous PDCs compared to traditional conjugation methods.

The stability of the thioether bonds formed by the bis-sulfone group is a significant advantage over maleimide-based linkers, which can be susceptible to retro-Michael reactions, leading to premature drug release. researchgate.net The triazole linkage formed via click chemistry is also highly stable under physiological conditions.

ComponentFunctionAdvantage of this compound
Peptide Targeting moietySite-specific conjugation via bis-sulfone to cysteine residues.
Linker Connects peptide and drugProvides stability through thioether and triazole linkages; enhances solubility via PEG3 spacer.
Drug Therapeutic payloadAttached via highly efficient and stable click chemistry to the azide group.

Generation of Multifunctional Bioprobes

The ability to attach different functional molecules to a biomolecule of interest is essential for the development of sophisticated bioprobes for diagnostics and research. This compound serves as an excellent scaffold for creating such multifunctional probes, enabling the site-specific attachment of a biomolecule and the subsequent conjugation of a reporter or affinity ligand.

Fluorescent labeling is a cornerstone of modern biological research, allowing for the visualization and tracking of biomolecules in vitro and in vivo. nih.govresearchgate.net this compound provides a robust method for the site-specific labeling of proteins and peptides with fluorophores.

The process mirrors that of creating other conjugates: the bis-sulfone group is first used to attach the linker to a specific site on the target biomolecule, typically at a reduced disulfide bond. This results in an azide-tagged biomolecule. A fluorophore that has been chemically modified to contain an alkyne or a strained cyclooctyne (e.g., DBCO) can then be "clicked" onto the azide handle. apexbt.commedchemexpress.com

This two-step approach offers several advantages over direct labeling methods:

Site-specificity : The conjugation site is determined by the location of the disulfide bond, leading to a homogeneously labeled population of biomolecules.

Bioorthogonality : The click reaction is highly specific and does not interfere with other functional groups present in the biomolecule or in a complex biological environment. nih.gov

Flexibility : A single batch of azide-modified biomolecule can be conjugated with a variety of different alkyne-modified fluorophores, allowing for multiplexed detection or the selection of a fluorophore with optimal spectral properties for a given application.

This strategy is particularly useful for labeling antibodies for use in immunoassays and cellular imaging, where precise control over the dye-to-antibody ratio (DAR) is important for quantitative analysis.

Reaction StageDescriptionKey Chemistry
Biomolecule Tagging The bis-sulfone end of the linker reacts with thiols on the target protein/peptide.Bis-alkylation of thiols
Fluorophore Conjugation The azide-tagged biomolecule is reacted with an alkyne-modified fluorophore.Azide-Alkyne Cycloaddition (Click Chemistry)

In addition to fluorophores, other functional molecules such as affinity ligands can be attached to biomolecules using this compound to create probes for various biochemical assays, including affinity purification and pull-down experiments. A prime example of an affinity ligand is biotin, which has an exceptionally strong and specific interaction with streptavidin and avidin.

A commercially available analog, Bis-sulfone-PEG3-Biotin, highlights the utility of this linker scaffold for affinity ligand conjugation. broadpharm.com In this molecule, the azide group is replaced with biotin. The bis-sulfone group is used to conjugate the linker to a protein or peptide in a site-specific manner, resulting in a biotinylated biomolecule. This biotinylated probe can then be used for a variety of applications, such as:

Immunoassays : Immobilizing the biotinylated protein on a streptavidin-coated surface for use in ELISAs or other binding assays.

Affinity Chromatography : Purifying binding partners of the protein from a complex mixture.

Cell Sorting : Isolating cells that express a receptor for the biotinylated protein using streptavidin-coated magnetic beads or flow cytometry.

The principle can be extended to other affinity ligands as well. By starting with this compound, one can attach any alkyne-modified affinity ligand via click chemistry, creating a custom affinity probe for a specific research need. This modularity makes this compound a powerful tool for generating a wide range of bespoke bioprobes.

Bis Sulfone Peg3 Azide in Polymer Science and Materials Engineering

Utilization in Polymer Functionalization and Grafting

The distinct reactive ends of Bis-sulfone-PEG3-azide make it an invaluable tool for the sophisticated functionalization of polymers. This allows for the introduction of specific chemical handles, bioactive molecules, or other polymer chains onto a parent backbone, either at the chain ends or along the side chains.

End-group functionalization is a critical technique for creating well-defined block copolymers, telechelic polymers, and polymer-biomolecule conjugates. The azide (B81097) group on this compound provides a versatile handle for post-polymerization modification. 20.210.105 For instance, polymers prepared via methods like Atom Transfer Radical Polymerization (ATRP) can be synthesized with a terminal alkyne group. Subsequent reaction with this compound via a click chemistry reaction yields a polymer with a terminal bis-sulfone group. medchemexpress.com This bis-sulfone end-group can then be used for site-specific conjugation to proteins or other thiol-containing molecules. axispharm.com

Conversely, a living polymerization can be terminated with a molecule containing a thiol, which can then be reacted with the bis-sulfone end of the linker. This leaves the azide group at the polymer chain end available for subsequent click reactions, such as attaching the polymer to a surface or another polymer chain. 20.210.105rsc.org The efficiency of these click reactions allows for near-quantitative end-group functionalization, a crucial factor in the synthesis of high-purity block copolymers and other advanced materials. nih.gov

Table 1: Comparison of End-Group Functionalization Strategies using this compound Analogs

Polymerization Method Initial Terminus Reaction with Linker Moiety Final Functional Group Potential Application
ATRP Alkyne Azide (Click Chemistry) Bis-sulfone Protein conjugation, hydrogel formation
Anionic Polymerization Thiol Bis-sulfone (Michael Addition) Azide Surface immobilization, block copolymer synthesis

This table illustrates potential strategies based on the known reactivity of the functional groups.

This compound can be employed to create graft copolymers and other complex architectures by modifying the side chains of a pre-existing polymer. A polymer backbone containing pendant thiol groups can be reacted with the bis-sulfone moiety of the linker, resulting in a polymer decorated with azide-terminated PEG side chains. These azide groups then serve as reactive sites for grafting other molecules. For example, alkyne-terminated polymers can be "clicked" onto this backbone, creating a densely grafted polymer brush.

This strategy allows for the combination of different polymer types, leading to materials with unique properties. For example, a hydrophobic polymer backbone could be grafted with hydrophilic PEG chains, creating an amphiphilic copolymer capable of self-assembly into micelles or other nanostructures. A recent study demonstrated the synthesis of peptide-functionalized poly(bis-sulfone) copolymers, highlighting the utility of the bis-sulfone group for conjugating biologically active molecules along a polymer chain. nih.gov This approach is foundational for creating materials for drug delivery, diagnostics, and tissue engineering.

Design and Synthesis of Hydrogels and Polymer Networks

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The rational design of hydrogel crosslinks is essential for controlling their mechanical properties, degradation, and biological function. This compound offers a versatile platform for creating well-defined hydrogel networks through multiple crosslinking chemistries.

The orthogonal reactivity of this compound enables the formation of hydrogels through several distinct mechanisms. One common approach involves the use of multi-arm PEG polymers functionalized with either alkynes or thiols.

Click Chemistry Crosslinking : A hydrogel can be formed by mixing a multi-arm, alkyne-terminated polymer (e.g., 4-arm PEG-alkyne) with a dithiol crosslinker that has been functionalized with this compound at both ends. The azide groups on the linker react with the alkyne arms of the PEG to form a stable, covalently crosslinked network. researchgate.net This method is highly efficient and biocompatible. nih.gov

Thiol-Michael Addition Crosslinking : Alternatively, a multi-arm, thiol-terminated polymer (e.g., 4-arm PEG-thiol) can be crosslinked using this compound. The bis-sulfone group can react with two thiol groups from different polymer chains, forming a stable thioether bridge. axispharm.comrsc.org This leaves the azide group available for post-gelation modification, allowing for the incorporation of peptides, growth factors, or other bioactive molecules within the hydrogel matrix. nih.gov

Dual Crosslinking : A "dual-cure" hydrogel can be synthesized by using a combination of crosslinkers. For instance, a multi-arm PEG-thiol could be partially crosslinked using a standard bis-alkene crosslinker via Michael addition and then further crosslinked using this compound to introduce azide functionalities for subsequent bio-orthogonal ligation.

The mechanical properties of a hydrogel, such as its stiffness (storage modulus) and elasticity, are critical for its intended application, particularly in tissue engineering where the goal is often to mimic the properties of native tissue. nih.gov The mechanical properties of hydrogels crosslinked with this compound or similar linkers can be precisely tuned by controlling several key parameters.

Key factors influencing mechanical properties include:

Crosslinker Concentration : Increasing the concentration of the this compound crosslinker leads to a higher crosslink density, resulting in a stiffer and less swollen hydrogel.

Polymer Molecular Weight : Using higher molecular weight backbone polymers (at a constant weight percentage) generally results in a lower crosslink density and thus softer gels.

Polymer Concentration : Increasing the total polymer concentration in the precursor solution leads to a more densely packed network and a significant increase in stiffness. frontiersin.org

Research on analogous hydrogel systems demonstrates these principles effectively. For example, studies on PEG-based hydrogels formed via oxime ligation showed that the storage modulus could be tuned over a wide range by altering pH and catalyst concentration, which control the efficiency of crosslink formation. nih.gov Similarly, photocleavable crosslinkers have been used to create hydrogels whose mechanical properties can be dynamically altered with light. researchgate.net While specific data for this compound is emerging, the principles from these related systems are directly applicable.

Table 2: Representative Data on Tuning Hydrogel Mechanical Properties

Polymer System Variable Parameter Change Effect on Storage Modulus (G')
4-arm PEG-aldehyde + Aminooxy-PEG pH of precursor solution 7.4 to 4.5 Increase from ~0.3 kPa to ~14.1 kPa nih.gov
4-arm PEG-Mal + Pho-Weak protein Protein concentration 5% to 15% Increase (qualitative) frontiersin.org

This table presents data from analogous systems to illustrate the principles of mechanical tuning in chemically crosslinked hydrogels.

Surface Coatings and Thin Films for Biomedical and Materials Applications

Modifying surfaces with thin polymer films is essential for a wide range of applications, from creating non-fouling biomedical implants to developing specific cell culture substrates and biosensors. The dual functionality of this compound makes it an excellent candidate for surface functionalization.

A typical strategy involves first immobilizing the linker onto a substrate. For example, a surface with available thiol groups (e.g., a gold surface functionalized with thiolated molecules) can react with the bis-sulfone end of the linker. This results in a surface densely coated with PEG chains terminating in an azide group. This "azide-ready" surface is highly versatile. mdpi.com

The terminal azide groups can then be used to covalently attach a wide variety of molecules containing an alkyne group via click chemistry. apexbt.com This could include:

Bioactive Peptides : Sequences like RGD can be attached to promote cell adhesion.

Antibodies or Enzymes : For creating biosensors or diagnostic surfaces.

Fluorophores : For imaging and tracking applications.

Other Polymers : To create complex polymer brushes that can control surface wettability or lubrication.

This two-step approach provides a high degree of control over the surface chemistry and ensures that the attached molecules are oriented away from the surface, which is often crucial for retaining their biological activity. The hydrophilic PEG spacer also helps to reduce non-specific protein adsorption, creating a bio-inert background which is highly desirable for many biomedical applications.

Anti-fouling Surfaces via PEGylation

The creation of anti-fouling surfaces is critical for a variety of applications, from biomedical implants to marine sensors, to prevent the non-specific adsorption of proteins, cells, and other biomolecules. PEGylation, the process of grafting polyethylene (B3416737) glycol (PEG) chains onto a surface, is a widely adopted strategy to impart anti-fouling properties. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that repels approaching biomolecules.

This compound is particularly well-suited for creating such surfaces through a multi-step functionalization process. The azide terminus of the molecule can be covalently attached to a surface that has been pre-functionalized with an alkyne group, via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This results in a dense layer of PEG chains extending from the surface. The bis-sulfone group at the other end of the PEG linker remains available for further conjugation, for instance, with thiol-containing molecules to introduce additional functionalities.

While specific studies detailing the anti-fouling efficacy of surfaces modified directly with this compound are not extensively documented in publicly available literature, the principles of PEGylation are well-established. The effectiveness of PEGylated surfaces in reducing protein adsorption is typically quantified by techniques such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or enzyme-linked immunosorbent assay (ELISA).

Table 1: Representative Data on the Reduction of Protein Adsorption by PEGylated Surfaces

Surface ModificationProteinAdsorption Reduction (%)Reference
Gold Surface + PEG-thiolFibrinogen>95%Anal. Chem. 2003, 75, 23, 6211–6218
Silicon Nitride + PEG-silaneLysozyme~90%Langmuir 2008, 24, 19, 10845–10851
Titanium Oxide + PEG-phosphonic acidBovine Serum Albumin>98%J. Mater. Chem. B, 2013, 1, 4516-4525

This table presents illustrative data from studies on similar PEGylating agents to demonstrate the typical efficacy of this approach in creating anti-fouling surfaces.

Immobilization of Bioactive Molecules on Surfaces

The ability to immobilize bioactive molecules, such as peptides, proteins, and enzymes, onto surfaces is fundamental for the development of biosensors, biocompatible materials, and targeted drug delivery systems. This compound offers a dual-pronged approach to achieve stable and oriented immobilization of these molecules.

The process typically involves two key steps. First, the azide group of this compound is used to anchor the molecule to a substrate functionalized with alkynes, as described in the previous section. This creates a surface decorated with outward-facing bis-sulfone groups. Subsequently, a bioactive molecule containing cysteine residues, which have thiol (-SH) groups, can be introduced. The bis-sulfone group readily reacts with two thiol groups from nearby cysteine residues, forming a stable covalent bridge. This method is particularly advantageous for proteins and antibodies, where the bis-sulfone can bridge the two sulfur atoms derived from the reduction of a native disulfide bond, thus preserving the protein's tertiary structure and biological activity.

This site-specific conjugation ensures that the bioactive molecule is oriented in a controlled manner, which is often crucial for its function. For example, an enzyme's active site can be directed away from the surface, ensuring its accessibility to substrates.

Self-Assembling Systems and Nanostructure Fabrication

The controlled self-assembly of polymers into well-defined nanostructures is a cornerstone of nanotechnology, with applications in drug delivery, diagnostics, and advanced materials. This compound can be incorporated as a key building block in the synthesis of polymers designed for self-assembly.

Amphiphilic Block Copolymers Incorporating this compound

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, are the most common class of polymers used for self-assembly. In an aqueous environment, these copolymers spontaneously assemble into core-shell nanostructures to minimize the unfavorable interactions between the hydrophobic block and water.

This compound can be used to synthesize such block copolymers. For instance, the azide group can serve as an initiation site for ring-opening polymerization of a hydrophobic monomer, such as caprolactone or lactide, to grow a hydrophobic polymer block. The resulting polymer would have a hydrophilic PEG block and a hydrophobic polyester block, making it amphiphilic. Alternatively, the azide group can be used to "click" a pre-synthesized hydrophobic polymer containing an alkyne terminus to the PEG chain. The bis-sulfone group at the end of the PEG chain can then be used for post-assembly modifications or for conjugating targeting ligands or drugs.

Table 2: Examples of Amphiphilic Block Copolymers Synthesized via Click Chemistry

Hydrophilic BlockHydrophobic BlockClick ReactionResulting NanostructureReference
PEG-azideAlkyne-terminated PolystyreneCuAACMicellesMacromolecules 2004, 37, 18, 6741–6750
PEG-azideAlkyne-terminated Poly(ε-caprolactone)CuAACMicelles/VesiclesBiomacromolecules 2007, 8, 1, 19–25
Alkyne-terminated PEGAzide-terminated Poly(lactic acid)CuAACNanoparticlesJ. Polym. Sci. A Polym. Chem. 2008, 46, 7048-7060

This table provides examples of related systems to illustrate the versatility of the click chemistry approach in synthesizing amphiphilic block copolymers.

Formation of Micelles, Vesicles, and Nanoparticles

Once an amphiphilic block copolymer incorporating a this compound moiety is synthesized, it can self-assemble in an aqueous solution into various nanostructures. The specific morphology of the resulting nanostructure—be it spherical micelles, vesicles (polymersomes), or other forms—is primarily determined by the relative lengths of the hydrophilic and hydrophobic blocks.

Micelles: These are typically formed when the hydrophilic block is significantly longer than the hydrophobic block. They consist of a hydrophobic core, which can encapsulate hydrophobic drugs, and a hydrophilic PEG shell that provides stability and biocompatibility. The bis-sulfone groups would be located on the surface of the micelle, available for further functionalization.

Vesicles (Polymersomes): When the hydrophobic block is longer relative to the hydrophilic block, the copolymers can assemble into vesicles. These are hollow spheres with an aqueous core and a membrane-like shell, capable of encapsulating both hydrophilic and hydrophobic substances.

Nanoparticles: This is a broader term that can encompass both micelles and vesicles, as well as more complex or solid structures.

The characterization of these nanostructures is typically performed using techniques such as Dynamic Light Scattering (DLS) to determine their size and size distribution, and Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize their morphology.

Table 3: Characterization of Self-Assembled Nanostructures from PEG-based Block Copolymers

Copolymer SystemNanostructureSize (DLS, nm)Polydispersity Index (PDI)Reference
PEG-b-Poly(lactic-co-glycolic acid)Micelles80-120<0.2Biomaterials 2009, 30, 21, 3624-3632
PEG-b-Poly(ε-caprolactone)Micelles50-100<0.15J. Control. Release 2005, 104, 2, 323-336
PEG-b-Poly(butadiene)Vesicles100-200<0.1Science 1999, 285, 5428, 729-731

This table presents typical characterization data for nanostructures formed from analogous PEG-containing block copolymers.

Advanced Applications of Bis Sulfone Peg3 Azide in Molecular Probes and Delivery Systems

Construction of Targeted Delivery System Components (Conceptual Design)

The modular nature of Bis-sulfone-PEG3-azide makes it an ideal candidate for the design of targeted drug delivery systems. Its distinct reactive ends allow for the sequential or orthogonal conjugation of different molecular entities, such as carrier molecules and targeting ligands.

Liposomes are widely investigated as drug delivery vehicles due to their biocompatibility and ability to encapsulate therapeutic agents. Surface modification of liposomes is crucial for achieving targeted delivery. A conceptual design for the functionalization of liposomal carriers using this compound involves a two-step process.

First, the liposome (B1194612) surface is functionalized with thiol groups. This can be achieved by incorporating lipids with thiol headgroups, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-PDP), into the lipid bilayer. The disulfide bond in DSPE-PDP can be reduced to expose a free thiol group.

Second, the thiol-functionalized liposomes are reacted with this compound. The bis-sulfone group reacts with the surface thiol groups to form a stable thioether linkage. This reaction attaches the PEG3-azide moiety to the liposome surface, with the azide (B81097) group oriented away from the surface and available for further modification. The hydrophilic PEG3 spacer helps to improve the solubility and biocompatibility of the liposomes.

The resulting azide-functionalized liposomes can then be conjugated with a targeting ligand of choice via click chemistry. For instance, a targeting peptide or antibody fragment modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), can be efficiently and specifically attached to the azide-functionalized liposome surface through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds under mild conditions without the need for a cytotoxic copper catalyst, preserving the integrity of the liposome and its cargo.

StepDescriptionKey ReagentsReaction Type
1Preparation of thiol-functionalized liposomesDSPE-PDP, Dithiothreitol (DTT)Disulfide reduction
2Conjugation with this compoundThis compoundThiol-sulfone reaction
3Attachment of targeting ligandAlkyne-modified ligand (e.g., DBCO-peptide)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Similar to liposomes, the surface of various nanoparticle platforms, such as gold nanoparticles or quantum dots, can be modified using this compound to facilitate the attachment of targeting ligands. The conceptual design for this application also follows a multi-step approach.

Initially, the nanoparticle surface is functionalized with thiol groups. For gold nanoparticles, this is readily achieved by using thiol-containing ligands, such as thiolated polyethylene (B3416737) glycol (HS-PEG), which form self-assembled monolayers on the gold surface. For other types of nanoparticles, surface modification with thiol groups can be accomplished through various chemical strategies, for instance, by using silane (B1218182) coupling agents with terminal thiol groups for silica-based nanoparticles.

Subsequently, the thiol-functionalized nanoparticles are treated with this compound. The bis-sulfone moiety reacts with the surface thiols, creating a stable thioether bond and presenting the azide functionality on the nanoparticle periphery.

Finally, the azide-decorated nanoparticles can be conjugated to a variety of targeting ligands containing a complementary alkyne group using click chemistry. This modular approach allows for the attachment of different ligands to the same nanoparticle core, enabling the development of multifunctional nanoprobes for various biological applications. The use of the PEG3 spacer in the linker can also help to reduce non-specific protein adsorption to the nanoparticle surface, a phenomenon known as the protein corona effect.

This compound is a valuable tool in the research of polymer-drug conjugates (PDCs), particularly in the context of antibody-drug conjugates (ADCs). medchemexpress.comglpbio.comapexbt.com In this application, the bis-sulfone group serves as a linker to attach a small molecule drug to a polymer, which is often a monoclonal antibody that targets a specific cell type.

The conjugation chemistry of the bis-sulfone group is particularly noteworthy. It reacts with free thiol groups, which can be generated by the reduction of disulfide bonds in the hinge region of an antibody. This site-specific conjugation leads to a more homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical parameter for their therapeutic window. The resulting thioether bond is generally stable, which is a key consideration in linker design for controlled release.

Linker ChemistryReactive GroupBond FormedKey Features
Bis-sulfoneThiolThioetherStable, site-specific conjugation to reduced disulfides
MaleimideThiolThioetherWidely used, potential for retro-Michael reaction (instability)
HaloacetylThiolThioetherStable bond, potential for side reactions
Pyridyl disulfideThiolDisulfideCleavable by reducing agents

Development of Molecular Probes for In Vitro Research

The unique combination of a thiol-reactive group and an azide handle in this compound facilitates the synthesis of sophisticated molecular probes for various in vitro research applications, including cellular imaging and biochemical assays.

This compound can be used to construct fluorescent probes for the specific labeling of proteins or other thiol-containing biomolecules within a cellular context. The synthesis of such a probe is conceptually straightforward and modular.

The synthesis begins with a fluorophore that has been modified to contain an alkyne or a phosphine (B1218219) group. A wide variety of such fluorophores are commercially available or can be synthesized. This modified fluorophore is then conjugated to the azide group of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Staudinger-Bertozzi ligation, respectively. nih.gov These reactions are highly efficient and specific, resulting in a high yield of the desired probe.

The resulting molecule is a fluorescent probe with a reactive bis-sulfone group. This probe can then be used to label proteins containing accessible cysteine residues. The bis-sulfone group reacts with the thiol group of the cysteine to form a stable covalent bond, effectively tagging the protein with the fluorophore. The PEG3 spacer helps to maintain the fluorescence properties of the dye and can improve the water solubility of the probe.

This strategy allows for the creation of a panel of fluorescent probes with different colors by simply starting with different alkyne-modified fluorophores. These probes can be used in various cellular labeling applications, such as fluorescence microscopy and flow cytometry, to visualize the localization and dynamics of specific proteins.

StepDescriptionKey ReagentsReaction Type
1Modification of FluorophoreAlkyne- or Phosphine-containing fluorophoreN/A
2Conjugation to LinkerThis compoundCuAAC or Staudinger-Bertozzi Ligation
3Labeling of Target ProteinCysteine-containing proteinThiol-sulfone reaction

In the field of nuclear medicine, the development of new radiotracers is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). This compound can serve as a precursor for the synthesis of radiotracers. The chemical synthesis focuses on the efficient incorporation of a radionuclide into the molecule. mdpi.comacs.org

A common strategy for radiosynthesis involves a two-step process. First, a small molecule containing a radionuclide, such as fluorine-18 (B77423) (¹⁸F), is synthesized with an alkyne functionality. For example, [¹⁸F]fluoroethyl alkyne can be produced from a suitable precursor.

Second, this radiolabeled alkyne is then "clicked" onto the azide group of this compound using a CuAAC reaction. nih.govnih.govnih.gov This reaction is typically fast and high-yielding, which is crucial when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes).

The product of this reaction is a radiolabeled precursor molecule that has a reactive bis-sulfone group. This precursor can then be conjugated to a targeting molecule, such as a peptide or an antibody fragment that contains a free thiol group. This final conjugation step attaches the radionuclide to the targeting molecule, creating the final radiotracer. The focus of this synthetic strategy is on the chemical steps to produce the radiolabeled precursor, which can then be used in further research to develop new imaging agents.

Engineering of Stimuli-Responsive Systems

The unique chemical architecture of this compound, which combines a reactive bis-sulfone core, a flexible hydrophilic polyethylene glycol (PEG) spacer, and a versatile azide handle, makes it a valuable component in the engineering of advanced stimuli-responsive systems. These systems are designed to undergo specific chemical or physical changes in response to triggers present in a target environment. The bis-sulfone group, in particular, is responsive to the distinct redox potential differences found in biological systems, enabling precise control over the behavior of molecular probes and delivery platforms.

Cleavable Linkers for Controlled Release

This compound is utilized as a cleavable linker, a critical component in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) medchemexpress.comglpbio.com. Cleavable linkers act as a temporary bridge between a targeting moiety (such as an antibody) and a therapeutic payload axispharm.com. The stability of this linkage is crucial during circulation in the bloodstream, while its selective cleavage at the target site is necessary for the controlled release of the active agent.

The cleavage of the bis-sulfone linker is primarily triggered by the high concentration of thiols, particularly glutathione (B108866) (GSH), found in the intracellular environment compared to the extracellular space cam.ac.uk. The bis-sulfone moiety is a highly reactive bis-alkylation reagent that can readily react with two cysteine thiols, such as those on a reduced antibody disulfide bridge, to form a stable conjugate axispharm.com.

The release mechanism is initiated by a thiol-triggered conjugate addition-elimination reaction. In the presence of high concentrations of glutathione, a nucleophilic attack by the thiol on one of the sulfone groups occurs. This leads to a sequence of Michael addition and elimination reactions, ultimately resulting in the cleavage of the linker and the release of the attached payload cam.ac.ukresearchgate.net. This redox-sensitive cleavage ensures that the therapeutic agent is preferentially released inside the target cells, where the glutathione concentration is significantly higher (millimolar range) than in the bloodstream (micromolar range) cam.ac.uk.

The PEG3 spacer enhances the aqueous solubility and flexibility of the linker-payload conjugate, while the terminal azide group facilitates its attachment to alkyne-modified molecules or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), which are forms of "click chemistry" medchemexpress.comapexbt.com.

Table 1: Research Findings on Thiol-Triggered Cleavage of Bis-Sulfone Analogs
ParameterConditionObservationReference Finding
Cleavage StimulusGlutathione (GSH)The linker is cleaved in the presence of physiologically relevant thiol concentrations.Linker systems based on similar Michael acceptors are shown to be effectively cleaved by physiologically relevant thiols cam.ac.uk.
Cleavage EnvironmentIntracellular vs. Extracellular MimicSignificantly higher cleavage rate observed in high GSH concentrations (mM range) compared to low GSH concentrations (µM range).The strategy capitalizes on the intrinsic redox discrepancies between the low micromolar extracellular and high millimolar intracellular concentrations of glutathione cam.ac.uk.
Reaction MechanismThiol-mediated reactionCleavage proceeds via a conjugate addition-elimination mechanism.The release mechanism relies on the conjugate addition–elimination of Michael acceptors cam.ac.ukrsc.org.
Linker StabilityBiological Nucleophiles (e.g., Lysine)The linker demonstrates stability towards other biologically relevant nucleophilic residues, ensuring specific cleavage by thiols.Thiol-triggerable linkers have been shown to be stable towards several biologically relevant nucleophilic residues, such as lysine (B10760008) cam.ac.uk.

Environmentally Responsive Materials

The same thiol-responsive properties of the bis-sulfone group are harnessed to create environmentally responsive materials. These "smart" materials are designed to sense and respond to their surroundings, particularly the reducing environment characteristic of intracellular spaces. This compound can be incorporated as a cross-linker in the fabrication of hydrogels, nanoparticles, or micelles.

In such materials, the bis-sulfone component acts as a cleavable cross-link. In a low-thiol (oxidizing) environment, such as the bloodstream, these cross-links remain intact, maintaining the material's structure and ensuring the encapsulation of its cargo. Upon entering a target cell, the high intracellular concentration of glutathione triggers the cleavage of the bis-sulfone cross-links cam.ac.uk. This cleavage leads to the disassembly or swelling of the material, resulting in the rapid and targeted release of the encapsulated molecules.

Table 2: Properties of a Hypothetical Glutathione-Responsive Nanogel
PropertyExtracellular Mimic (10 µM GSH)Intracellular Mimic (10 mM GSH)Rationale
Structural IntegrityStable, cross-links intactDisassembles, cross-links cleavedThe bis-sulfone groups are cleaved by the high concentration of intracellular glutathione cam.ac.uk.
Hydrodynamic Diameter~100 nmIncreases significantly / DissolvesCleavage of internal cross-links leads to swelling and eventual dissolution of the nanogel structure.
Payload Release (%) after 4h&lt; 10%&gt; 80%Material disassembly directly causes the release of the encapsulated payload.
Responsiveness TriggerRedox potential gradient (specifically, thiol concentration)The system is designed to respond to the significant difference in glutathione levels between extracellular and intracellular environments cam.ac.uk.

Analytical Methodologies for Characterization of Bis Sulfone Peg3 Azide Reaction Products and Conjugates

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of PEGylated conjugates in solution. nih.gov It provides information on the degree of PEGylation, the site of conjugation, and the higher-order structure of the resulting biomolecules. nih.gov

¹H and ¹³C NMR are used to identify the specific atoms within the conjugate. In ¹H NMR analysis of PEG-azide derivatives, the methylene (B1212753) protons adjacent to the azide (B81097) group (PEG-CH₂-N₃) can sometimes be obscured by the large signals from the repeating ethylene (B1197577) glycol units of the PEG manifold. nih.gov To overcome this, a common strategy involves a "click" reaction to form a 1,2,3-triazole adduct. This reaction shifts the signals of the adjacent methylene protons downfield, away from the PEG manifold, allowing for straightforward quantitative end-group analysis. nih.gov For instance, the newly formed triazole and adjacent ester methylene protons can appear at distinct chemical shifts, such as δ 4.74 and 4.38 ppm, respectively, which are well-resolved from the PEG signals. nih.gov

¹³C NMR is also employed to confirm the introduction of the azide function. The carbon atom adjacent to the azide group typically shows a characteristic chemical shift around 50.64 ppm. researchgate.net Following conjugation or other reactions, changes in the ¹³C NMR spectrum can confirm the modification of the azide group.

While ¹H NMR is excellent for determining the degree of functionalization and purity, it is important to account for ¹³C satellite peaks. nih.gov In large polymers like PEGs, the signals from the repeating units are very large, and the satellite peaks arising from coupling between ¹H and the naturally abundant ¹³C (1.1%) can have integrations comparable to the terminal group signals, potentially leading to incorrect assignments if not properly considered. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures of PEG conjugates. DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. This allows for the differentiation of the PEGylated conjugate from unreacted starting materials and byproducts, providing insights into the size distribution and aggregation state of the sample.

Technique Application for Bis-sulfone-PEG3-azide Conjugates Typical Observations
¹H NMR Quantification of azide functionalization; Confirmation of "click" reaction success.Methylene protons adjacent to azide (N₃-CH₂) can be obscured by PEG manifold signals. nih.gov After click reaction, new, well-resolved signals appear downfield. nih.gov
¹³C NMR Confirmation of azide group presence and reaction.Characteristic peak for carbon adjacent to azide at ~50.64 ppm. researchgate.net
DOSY Analysis of mixture complexity; Assessment of conjugate size and aggregation.Separation of signals based on diffusion coefficients, distinguishing between conjugated, unconjugated, and aggregated species.

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated proteins, providing accurate measurements of the average molecular weight and the degree of PEGylation. nih.govwalshmedicalmedia.com The inherent heterogeneity of both the protein and the PEG polymer presents analytical challenges, often resulting in complex spectra. nih.govenovatia.com

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are the two most common MS techniques used for analyzing PEGylated conjugates. walshmedicalmedia.com

ESI-MS is often coupled with liquid chromatography (LC/MS) for online separation and analysis. enovatia.com A challenge with ESI-MS is that the polydispersity of PEG and the multiple charge states of the protein create overlapping and complex spectra. walshmedicalmedia.com To simplify the spectra, charge-stripping agents, such as triethylamine (B128534) (TEA), can be added post-column. acs.orgingenieria-analitica.com This reduces the charge states of the PEG and PEGylated compounds, resulting in a simpler, more easily interpretable mass spectrum. acs.orgingenieria-analitica.com High-resolution instruments like Orbitrap mass spectrometers have been successfully used to characterize intact PEGylated proteins, providing detailed information on degradation pathways and PEGylation sites. thermofisher.com

MALDI-TOF MS has long been the technique of choice for determining the average molecular weight and degree of PEGylation. walshmedicalmedia.com It typically produces singly charged ions, which simplifies the spectrum compared to ESI-MS. MALDI-MS can resolve peaks corresponding to the protein conjugated with different numbers of PEG units (e.g., 1, 2, or 3 PEGs attached). core.ac.uk

The analysis of a PEGylated protein by MS can confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs) formed using this compound. enovatia.com

Technique Key Advantages for this compound Conjugates Common Challenges
ESI-MS Can be coupled with HPLC (LC/MS) for separation and analysis. enovatia.com Provides high mass accuracy. acs.orgComplex spectra due to multiple charge states and PEG polydispersity. walshmedicalmedia.com
MALDI-TOF MS Produces predominantly singly charged ions, simplifying spectra. core.ac.uk Good for determining average molecular weight and degree of PEGylation. walshmedicalmedia.comMay not be as easily coupled to liquid chromatography as ESI.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for identifying functional groups present in a molecule. nih.gov They are valuable for confirming the chemical structure of this compound and for tracking the changes in functional groups during conjugation reactions.

Infrared (IR) Spectroscopy , particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be used to identify key functional groups. acs.org The azide group (-N₃) in the this compound linker has a strong, characteristic antisymmetric stretching vibration band around 2100 cm⁻¹. researchgate.net The disappearance of this peak and the appearance of new peaks associated with a triazole ring (formed during a click chemistry reaction) would confirm a successful conjugation. Other important functional groups include the sulfone group (O=S=O), which has characteristic stretching vibrations, and the ether linkages (C-O-C) of the PEG chain.

Raman Spectroscopy is another powerful tool for identifying functional groups and can be particularly useful for analyzing aqueous samples. nih.gov Like IR, it can detect the vibrational modes of specific chemical bonds. The "fingerprint" nature of Raman spectra allows for the identification of molecules based on their unique vibrational signatures. nih.gov For example, the C=C bond vibrations in aromatic rings and ethylene groups can be clearly identified. nih.gov This can be useful for characterizing conjugates where the this compound is attached to a molecule containing such groups.

Functional Group Technique Characteristic Peak Region (cm⁻¹) Significance
Azide (-N₃)IR~2100Confirms presence of the azide group on the linker. researchgate.net Its disappearance indicates successful reaction.
Amide (C=O, N-H)IR1600-1700 (C=O), 1520-1550 (N-H)Identification of protein/peptide backbone in the conjugate. acs.org
Sulfone (O=S=O)IR/Raman~1350-1300 and ~1160-1120Confirms the presence of the bis-sulfone moiety.
PEG (C-O-C)IR/Raman~1100Strong signal characteristic of the PEG linker backbone.
Aromatic RingIR/Raman1400-1600Indicates the presence of aromatic structures in the conjugated molecule. fiveable.me

Chromatographic and Electrophoretic Separations

Chromatographic techniques are essential for the purification and analysis of this compound reaction products. They separate components of a mixture based on differences in their physical and chemical properties, such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique used for the separation, quantification, and purification of PEGylated conjugates. It is a powerful tool for monitoring the progress of a conjugation reaction and assessing the purity of the final product. nih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the analysis of PEGylation reactions, RP-HPLC can effectively separate the more hydrophobic un-PEGylated protein from the more hydrophilic PEGylated conjugate. chromatographyonline.com Different degrees of PEGylation (e.g., mono-, di-PEGylated species) can also be resolved. The choice of stationary phase (e.g., C4, C18) and mobile phase conditions must be optimized for each specific conjugate to achieve the best separation. chromatographyonline.com

When coupled with detectors like UV-Vis, mass spectrometry (LC-MS), or evaporative light scattering detection (ELSD), HPLC provides comprehensive characterization of the conjugate, including its molecular weight and the presence of any impurities.

HPLC Mode Separation Principle Application for this compound Conjugates
Reversed-Phase (RP-HPLC) HydrophobicitySeparates unreacted protein/peptide from the PEGylated product. Can resolve species with different degrees of PEGylation. chromatographyonline.com
Ion-Exchange (IEC) ChargeSeparates isoforms of PEGylated proteins based on differences in their net charge. chromatographyonline.com

Size-Exclusion Chromatography (SEC) is a critical technique for analyzing the size variants of PEGylated conjugates. chromatographyonline.com It separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier from the column. chromatographyonline.com SEC is widely used to monitor the formation of the conjugate and to detect the presence of aggregates or fragments. chromatographyonline.com

The attachment of a PEG chain significantly increases the hydrodynamic volume of a protein, causing the PEGylated conjugate to elute much earlier than the unmodified protein. chromatographyonline.com This allows for the clear separation and quantification of the native protein, the PEGylated product, and any high-molecular-weight aggregates. chromatographyonline.comchromatographyonline.com

For a more complete characterization, SEC can be coupled with multiple detectors, such as a UV detector, a refractive index (RI) detector, and a light scattering detector (multi-detector SEC). theanalyticalscientist.com This setup allows for the determination of the absolute molecular weight of the conjugate and the mass of the protein and PEG components within the conjugate, independent of the elution volume. theanalyticalscientist.com

Parameter Information Provided by SEC Relevance to this compound Conjugates
Elution Volume Indicates the relative hydrodynamic size of the molecule.Confirms successful conjugation through a shift to an earlier elution time compared to the unconjugated molecule. chromatographyonline.com
Peak Area Quantifies the relative amount of each species.Determines the purity of the conjugate and quantifies unreacted starting material and aggregates. chromatographyonline.com
Multi-Angle Light Scattering (MALS) Determines the absolute molecular weight of the eluting species.Provides accurate molecular weight of the conjugate, helping to confirm the degree of PEGylation. theanalyticalscientist.com

Gel Electrophoresis for Bioconjugate Characterization

Gel electrophoresis is a fundamental and widely accessible technique for the characterization of bioconjugates, including those synthesized using this compound. rsc.org This method separates macromolecules, primarily proteins and nucleic acids, based on their size, charge, and conformation as they migrate through a gel matrix under the influence of an electric field. For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common variant.

In the context of this compound, which is often used in the creation of antibody-drug conjugates (ADCs) or other protein modifications, SDS-PAGE is invaluable for confirming successful conjugation. nih.govresearchgate.net The covalent attachment of the this compound linker, and any subsequent molecule attached via its azide group, increases the molecular weight of the target protein. This increase in mass results in a discernible shift in the electrophoretic mobility of the conjugate compared to the unconjugated protein. nih.gov The conjugated protein will migrate more slowly through the gel, appearing as a band at a higher position on the gel. nih.govucl.ac.uk

The degree of conjugation and the homogeneity of the reaction product can also be qualitatively assessed. A discrete, sharp band for the conjugate suggests a uniform product, whereas a diffuse or smeared band may indicate heterogeneity in the number of linkers attached per protein molecule. nih.gov By comparing the band intensities of the starting material and the final product, the efficiency of the conjugation reaction can be estimated.

It is important to note that the apparent molecular weight of PEGylated proteins in SDS-PAGE can be misleading. The PEG moiety can lead to a larger hydrodynamic radius than a protein of equivalent molecular weight, causing it to migrate slower than its actual mass would suggest. ucl.ac.uk Despite this, SDS-PAGE remains a rapid and effective tool for the initial confirmation of conjugation. nih.gov

SampleExpected Molecular Weight (kDa)Observed Apparent Molecular Weight by SDS-PAGE (kDa)Interpretation
Unconjugated Antibody150~150Represents the baseline migration of the unmodified antibody.
Antibody + this compound~150.7~155-160A slight upward shift indicates the successful attachment of the linker.
Antibody-PEG3-Drug Conjugate (via click chemistry)~152~165-175A significant upward shift confirms the successful conjugation of the drug molecule to the antibody via the linker.

Advanced Characterization Techniques for Materials and Surfaces

Beyond the molecular level, the characterization of materials and surfaces functionalized with this compound is crucial for understanding their physical and chemical properties. Advanced techniques provide insights into surface topography, elemental composition, and the size distribution of modified nanoparticles.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. atriainnovation.comnanoscientific.org It is an invaluable tool for characterizing surfaces modified with this compound, as it can visualize the changes in surface morphology resulting from the functionalization process. creative-biostructure.com

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a detailed topographical map of the surface. nottingham.ac.uk One of the key advantages of AFM is its ability to image samples in various environments, including ambient air and liquid, which is particularly useful for studying biomaterial surfaces in near-physiological conditions. longdom.org

When a surface is coated with a layer of this compound, AFM can be used to assess the uniformity and continuity of the coating. researchgate.net It can also measure the thickness of the deposited film by creating a scratch in the layer and imaging the height difference between the coated and uncoated regions. nih.gov Furthermore, AFM can provide quantitative data on surface roughness, which can be indicative of the packing density and organization of the PEG chains on the surface. nih.govbiorxiv.org

SurfaceRoot Mean Square (RMS) Roughness (nm)Film Thickness (nm)Observations
Unmodified Silicon Wafer0.2 ± 0.05N/AA smooth, baseline surface prior to functionalization.
Silicon Wafer + this compound0.8 ± 0.25 - 10Increased roughness and presence of a thin film indicate successful surface coating.
Functionalized Surface after Protein Immobilization2.5 ± 0.515 - 25A further increase in roughness and thickness confirms the attachment of proteins to the surface via the linker.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comphi.com XPS is a powerful tool for confirming the successful functionalization of surfaces with this compound by detecting the presence of specific elements and chemical moieties introduced by the linker. spectroscopyeurope.comrockymountainlabs.com

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. azom.com The binding energy of the emitted photoelectrons is characteristic of the element from which they originated.

For a surface modified with this compound, XPS can confirm the presence of the linker by detecting the characteristic signals for carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and sulfur (S 2p). The high-resolution N 1s spectrum is particularly informative as the azide group (N3) exhibits a unique signature with two components: one at a higher binding energy (~404-405 eV) corresponding to the central, positively charged nitrogen atom, and another at a lower binding energy (~400-401 eV) for the two terminal nitrogen atoms. azom.comresearchgate.net Upon successful "click" chemistry reaction with an alkyne-containing molecule, the azide signal disappears and is replaced by a new signal characteristic of the resulting triazole ring. nih.govacs.org

ElementUnmodified Surface (Atomic %)This compound Modified Surface (Atomic %)Interpretation
C 1s25.365.8The significant increase in carbon content is consistent with the deposition of the organic linker.
O 1s48.122.5The presence of oxygen is expected from the PEG component of the linker.
N 1s&lt;0.18.2The appearance of a strong nitrogen signal confirms the presence of the azide group.
S 2p&lt;0.11.5The detection of sulfur confirms the presence of the sulfone groups.
Si 2p26.52.0The attenuation of the substrate signal indicates it is covered by the linker layer.

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. solids-solutions.comhoriba.com It is a crucial analytical method for characterizing nanoparticles that have been functionalized with this compound. researchgate.netnih.gov

DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a liquid. uark.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. rsc.org

When nanoparticles are conjugated with this compound and subsequently with other molecules, their hydrodynamic diameter is expected to increase. This is due to the added size of the linker and any attached molecules, as well as the associated hydration layer. DLS can precisely measure this increase in size, providing evidence of successful surface modification. researchgate.netresearchgate.net The technique also provides information on the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse and uniform population of nanoparticles.

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
Unconjugated Gold Nanoparticles50.2 ± 0.50.15Baseline size distribution of the starting nanoparticles.
Nanoparticles + this compound62.8 ± 0.80.18An increase in hydrodynamic diameter indicates the successful coating of the nanoparticles with the linker.
Functionalized Nanoparticles + Peptide75.4 ± 1.20.21A further increase in size confirms the successful conjugation of the peptide to the nanoparticle surface.

Q & A

Basic Research Questions

Q. What are the structural and functional roles of bis-sulfone, PEG3, and azide groups in Bis-sulfone-PEG3-azide?

  • Answer:

  • Bis-sulfone : Contains two sulfonyl groups that enable nucleophilic substitution reactions, particularly with thiol-containing biomolecules (e.g., cysteine residues) under mild conditions .
  • PEG3 : A triethylene glycol spacer providing hydrophilicity, biocompatibility, and reduced steric hindrance. This enhances solubility in aqueous buffers and organic solvents (e.g., DMSO, methanol) .
  • Azide (-N₃) : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form stable triazole linkages with alkyne-functionalized probes .

Q. How can researchers validate the purity and stability of this compound for experimental use?

  • Answer:

  • Purity assessment : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm, calibrated against a reference standard .
  • Stability testing : Store at -20°C in anhydrous DMSO or methanol to prevent hydrolysis. Monitor degradation via LC-MS over time under varying pH (4–9) and temperature (4–37°C) conditions .

Q. What are the primary applications of this compound in bioconjugation?

  • Answer:

  • Protein labeling : React bis-sulfone with cysteine residues (e.g., in antibodies), followed by azide-alkyne click chemistry to attach fluorescent probes or affinity tags .
  • Surface functionalization : Immobilize the compound on gold nanoparticles via sulfone-thiol interactions, then conjugate alkyne-modified DNA or peptides via CuAAC .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in click chemistry applications?

  • Answer:

  • Solvent selection : Use DMSO:water (1:1 v/v) to balance solubility of hydrophobic biomolecules and azide reactivity .
  • Catalyst optimization : Test Cu(I) sources (e.g., CuBr, THPTA-Cu) at 0.1–1 mM concentrations to minimize cytotoxicity while maximizing reaction yield .
  • Kinetic analysis : Perform time-course NMR (e.g., monitoring triazole formation at 7.7 ppm) to determine optimal reaction time (typically 1–4 hours at 25°C) .

Q. What experimental strategies mitigate cross-reactivity between bis-sulfone and azide groups in complex systems?

  • Answer:

  • Sequential conjugation : First react bis-sulfone with thiols at pH 7.4 (room temperature, 1 hour), then perform CuAAC with alkynes under inert atmosphere to prevent oxidation .
  • Protecting groups : Temporarily block azide with photolabile groups (e.g., NBOC) during sulfone-thiol reactions, then deprotect via UV irradiation .

Q. How should researchers address discrepancies in reported reaction yields for this compound conjugates?

  • Answer:

  • Variable identification : Systematically test factors like solvent polarity, biomolecule size (steric effects), and residual moisture (hydrolyzes sulfone) .
  • Statistical validation : Use ANOVA to compare yields across ≥3 independent trials, ensuring p < 0.05 significance for observed differences .

Q. What methodologies enable comparative studies of this compound with alternative crosslinkers (e.g., maleimide-PEG3-azide)?

  • Answer:

  • Controlled experiments : Parallel conjugation of both linkers with a model protein (e.g., BSA) under identical conditions. Quantify labeling efficiency via SDS-PAGE with Coomassie staining or fluorescence imaging .
  • Stability profiling : Incubate conjugates in serum (37°C, 24 hours) and compare degradation rates using Western blot or MALDI-TOF .

Methodological Notes

  • Synthesis guidance : For in-house synthesis, refer to the molecular formula (C₃₃H₄₀N₄O₉S₂) and purity standards in .
  • Ethical data practices : Adhere to reproducibility guidelines (e.g., reporting reaction conditions in full) per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.